molecular formula C26H30N2O4 B11307603 1-(3-Butoxyphenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Butoxyphenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11307603
M. Wt: 434.5 g/mol
InChI Key: GHEZKYORDYMFOK-UHFFFAOYSA-N
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Description

1-(3-BUTOXYPHENYL)-2-[3-(DIMETHYLAMINO)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-BUTOXYPHENYL)-2-[3-(DIMETHYLAMINO)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The process may start with the preparation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the butoxyphenyl and dimethylaminopropyl groups through various substitution reactions. Common reagents used in these steps include strong bases, acids, and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-BUTOXYPHENYL)-2-[3-(DIMETHYLAMINO)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 1-(3-BUTOXYPHENYL)-2-[3-(DIMETHYLAMINO)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of chromeno[2,3-c]pyrroles in various chemical reactions.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Studies may focus on its interaction with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, 1-(3-BUTOXYPHENYL)-2-[3-(DIMETHYLAMINO)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE could be explored as a lead compound for drug development. Researchers may evaluate its pharmacokinetics, pharmacodynamics, and therapeutic potential in various disease models.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-BUTOXYPHENYL)-2-[3-(DIMETHYLAMINO)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(3-BUTOXYPHENYL)-2-[3-(DIMETHYLAMINO)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE include other chromeno[2,3-c]pyrrole derivatives with different substituents. Examples include:

  • 1-(3-METHOXYPHENYL)-2-[3-(DIMETHYLAMINO)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
  • 1-(3-ETHOXYPHENYL)-2-[3-(DIMETHYLAMINO)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE

Uniqueness

The uniqueness of 1-(3-BUTOXYPHENYL)-2-[3-(DIMETHYLAMINO)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific substituents, which may confer distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C26H30N2O4

Molecular Weight

434.5 g/mol

IUPAC Name

1-(3-butoxyphenyl)-2-[3-(dimethylamino)propyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H30N2O4/c1-4-5-16-31-19-11-8-10-18(17-19)23-22-24(29)20-12-6-7-13-21(20)32-25(22)26(30)28(23)15-9-14-27(2)3/h6-8,10-13,17,23H,4-5,9,14-16H2,1-3H3

InChI Key

GHEZKYORDYMFOK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCCN(C)C)OC4=CC=CC=C4C3=O

Origin of Product

United States

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